molecular formula C17H14Cl3N3O2 B11549184 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide

4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide

Cat. No.: B11549184
M. Wt: 398.7 g/mol
InChI Key: OYNWPRDNPLDJBG-UFFVCSGVSA-N
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Preparation Methods

The synthesis of 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide typically involves the condensation reaction of 3-chlorobenzaldehyde with hydrazine derivatives, followed by further reactions with dichlorophenyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs with specific biological targets.

    Industry: The compound’s unique chemical properties make it suitable for use in industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide include other hydrazinyl derivatives and chlorobenzylidene compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:

Properties

Molecular Formula

C17H14Cl3N3O2

Molecular Weight

398.7 g/mol

IUPAC Name

N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(2,5-dichlorophenyl)butanediamide

InChI

InChI=1S/C17H14Cl3N3O2/c18-12-3-1-2-11(8-12)10-21-23-17(25)7-6-16(24)22-15-9-13(19)4-5-14(15)20/h1-5,8-10H,6-7H2,(H,22,24)(H,23,25)/b21-10+

InChI Key

OYNWPRDNPLDJBG-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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